molecular formula C10H17Cl2N3 B13500372 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride

1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13500372
M. Wt: 250.17 g/mol
InChI Key: QTXJMEXFTNDTJX-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride typically involves the reaction of pyridine derivatives with piperidine intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative under controlled conditions to form the desired compound. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyridine or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug discovery and development, particularly in the search for selective enzyme inhibitors.

Properties

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

IUPAC Name

1-pyridin-3-ylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H15N3.2ClH/c11-9-3-6-13(7-4-9)10-2-1-5-12-8-10;;/h1-2,5,8-9H,3-4,6-7,11H2;2*1H

InChI Key

QTXJMEXFTNDTJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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